iFSP1

FSP1 Ferroptosis Inhibitor potency

iFSP1 is the definitive first-generation chemical probe for dissecting human FSP1 catalytic function via competitive inhibition at the defined F360/Y296 binding pocket. Its glutathione-independent ferroptosis induction (EC50 103 nM) uniquely enables pathway dissection in GPX4-knockout/FSP1-overexpressing models when paired with RSL3. Strictly for in vitro human target engagement studies; note species-specific inactivity against mouse FSP1 and off-target risks above 10 µM. This precision tool is essential for rigorous ferroptosis research where rescue by liproxstatin-1, not apoptosis or necroptosis inhibitors, is required.

Molecular Formula C20H13N5
Molecular Weight 323.3 g/mol
CAS No. 150651-39-1
Cat. No. B394663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameiFSP1
CAS150651-39-1
Molecular FormulaC20H13N5
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N
InChIInChI=1S/C20H13N5/c1-12-6-8-13(9-7-12)18-14(10-21)19(23)25-17-5-3-2-4-16(17)24-20(25)15(18)11-22/h2-9H,23H2,1H3
InChIKeyFNESYDFRCQEEKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

iFSP1 (CAS 150651-39-1) Procurement Guide: Baseline Characteristics of a First-Generation FSP1 Inhibitor


iFSP1 (CAS 150651-39-1) is a pyrido[1,2-a]benzimidazole derivative and the first reported on-target inhibitor of ferroptosis suppressor protein 1 (FSP1/AIFM2) [1]. It exhibits an EC50/IC50 of 103 nM in cell-free assays against FSP1 and functions as a glutathione-independent ferroptosis sensitizer . iFSP1 selectively induces ferroptosis in GPX4-knockout cells overexpressing FSP1 and synergizes with GPX4 inhibitors such as RSL3 across multiple human cancer cell lines . The compound is primarily used as a chemical probe for investigating FSP1-mediated ferroptosis regulation in vitro .

iFSP1 (CAS 150651-39-1): Why FSP1 Inhibitor Class Compounds Are Not Interchangeable


FSP1 inhibitors exhibit divergent mechanisms of action and species selectivity profiles that preclude simple substitution. iFSP1 acts as a competitive inhibitor targeting a specific aromatic pocket defined by F360 and Y296 residues in human FSP1, while second-generation inhibitors like icFSP1 trigger phase separation via an entirely distinct mechanism [1]. Furthermore, iFSP1 demonstrates species-specific inhibition, engaging human FSP1 but not mouse FSP1, whereas newer inhibitors like FSEN1 show broader species cross-reactivity [2]. Off-target effects at elevated concentrations and poor in vivo pharmacokinetic properties further limit iFSP1's applicability, making careful compound selection essential for experimental design [3]. These fundamental differences underscore why iFSP1 cannot be freely substituted with other FSP1 inhibitors without compromising experimental outcomes.

iFSP1 (CAS 150651-39-1) Quantitative Differentiation Evidence: Comparative Potency, Selectivity, and Mechanistic Data


iFSP1 vs FSEN1: 3-Fold Higher Potency in Cell-Free FSP1 Inhibition

iFSP1 inhibits FSP1 with an EC50/IC50 of 103 nM, demonstrating approximately 3-fold higher potency compared to the non-competitive FSP1 inhibitor FSEN1, which exhibits an IC50 of 313 nM .

FSP1 Ferroptosis Inhibitor potency

iFSP1 vs icFSP1: Distinct Mechanism of Action - Competitive Inhibition vs Phase Separation Induction

iFSP1 competitively inhibits FSP1 enzyme activity by binding to a specific aromatic pocket, whereas icFSP1 does not directly inhibit FSP1 enzyme activity (cell-free IC50 > 30 µM) but instead triggers subcellular relocalization and phase separation of FSP1 [1].

FSP1 Mechanism of action Phase separation

iFSP1 vs icFSP1: In Vivo Pharmacokinetic Limitations

iFSP1 exhibits poor plasma exposure following intraperitoneal administration (10 mg/kg) and is described as unsuitable for in vivo use due to unfavorable pharmacokinetics and off-target effects at high concentrations [1]. In contrast, icFSP1 demonstrates improved PK properties and suppresses tumor growth in vivo at 50 mg/kg BID [2].

FSP1 Pharmacokinetics In vivo applicability

iFSP1 vs Liproxstatin-1/Ferrostatin-1: Differential Rescue of Ferroptosis Phenotypes

Ferroptosis inhibitors liproxstatin-1 (Lip-1, 150 nM) and ferrostatin-1 (Fer-1) fully rescue GPX4-knockout cells from iFSP1-induced ferroptosis, confirming that iFSP1-mediated cell death operates exclusively through ferroptosis pathways [1][2]. This establishes iFSP1 as a specific ferroptosis inducer whose effects are distinguishable from apoptosis, necroptosis, or other cell death modalities.

FSP1 Ferroptosis Rescue assay

iFSP1 Binding Pocket Defined: F360 and Y296 Residues Essential for Target Engagement

iFSP1 engages human FSP1 via a species-specific aromatic pocket requiring F360 and Y296 residues; the hFSP1 F360L mutant completely abolishes iFSP1 sensitivity, while mouse FSP1 (which naturally lacks this aromatic architecture) is resistant [1]. This species selectivity contrasts with newer inhibitors like FSEN1 that target the NAD(P)H-binding pocket and exhibit broader species cross-reactivity [2].

FSP1 Binding pocket Structure-activity relationship

iFSP1 (CAS 150651-39-1) Recommended Application Scenarios Based on Quantitative Evidence


In Vitro Validation of FSP1 Dependency in Human Cancer Cell Lines

iFSP1 is optimally deployed to confirm FSP1 dependency in human cancer cell lines where FSP1 is overexpressed or serves as the primary ferroptosis defense mechanism. The compound's EC50 of 103 nM enables precise dose-response studies, and its selective induction of ferroptosis in GPX4-knockout, FSP1-overexpressing cells (Pfa1, HT1080) provides a robust experimental system for dissecting FSP1-specific pathways [1]. Synergy with RSL3 (3 µM iFSP1 sensitizes multiple cancer lines) further validates FSP1 inhibition as a therapeutic vulnerability [2].

Mechanistic Studies of Competitive FSP1 Enzyme Inhibition

iFSP1 is the tool of choice for investigating direct, competitive FSP1 enzyme inhibition, as opposed to alternative mechanisms such as phase separation. The defined binding pocket (F360/Y296 residues) and species-specific engagement profile enable precise structure-function studies of FSP1 catalysis and NAD(P)H-dependent ubiquinone reduction [1]. iFSP1's competitive inhibition contrasts with icFSP1's phase separation induction (cell-free IC50 > 30 µM), making iFSP1 the appropriate probe for enzyme kinetics and inhibitor binding studies [2].

Ferroptosis Pathway Dissection with Specific Rescue Controls

iFSP1 serves as a clean ferroptosis inducer for pathway dissection experiments requiring unambiguous rescue controls. Complete reversal of iFSP1-induced cell death by liproxstatin-1 (150 nM) or ferrostatin-1, but not by inhibitors of apoptosis (z-VAD-FMK), necroptosis (Nec-1s), or other cell death modalities, confirms ferroptosis specificity [1]. This experimental design is critical for publications requiring rigorous demonstration of ferroptosis involvement and is widely adopted in peer-reviewed ferroptosis research [2].

Chemical Probe for Human FSP1 Target Validation

iFSP1 is validated as a first-generation chemical probe for human FSP1 target engagement studies in vitro. The compound's defined binding pocket, characterized by pi-pi stacking interactions with F360, Y296, and F21 residues, enables rational mutagenesis approaches to confirm on-target effects [1]. However, users must note the species-specific limitation (inactive against mouse FSP1) and off-target effects at high concentrations (>10 µM), which constrain its use to carefully controlled in vitro systems [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for iFSP1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.